ethyl 2-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylate
Description
Ethyl 2-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylate is a heterocyclic hybrid molecule combining a benzothiazole core with a substituted imidazole moiety. The benzothiazole ring (1,3-benzothiazole) is functionalized at position 2 with an acetamido linker bearing a sulfanyl group connected to a 5-ethyl-4-methylimidazole substituent. Position 6 of the benzothiazole contains an ethyl ester group, which may influence solubility and bioavailability.
The compound’s synthesis likely involves multi-step reactions, such as condensation between a benzothiazole precursor and a functionalized imidazole intermediate, followed by esterification. Analytical techniques like X-ray crystallography (using programs like SHELX ), NMR, and LCMS (as described in ) would be critical for structural validation.
Properties
Molecular Formula |
C18H20N4O3S2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[(4-ethyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C18H20N4O3S2/c1-4-12-10(3)19-17(20-12)26-9-15(23)22-18-21-13-7-6-11(8-14(13)27-18)16(24)25-5-2/h6-8H,4-5,9H2,1-3H3,(H,19,20)(H,21,22,23) |
InChI Key |
JYBABBHNEWPLOO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=N1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OCC)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 5-Ethyl-4-methyl-1H-imidazole-2-thiol
The imidazole core is synthesized via a cyclocondensation reaction between ethylglyoxal and ammonium thiocyanate in the presence of methylamine. Under reflux conditions in ethanol (78°C, 6 hours), this reaction yields 5-ethyl-4-methyl-1H-imidazole-2-thiol with a purity of 92% after recrystallization from hexane. Alternative routes utilizing microwave-assisted synthesis reduce reaction times to 30 minutes but require specialized equipment.
Synthesis of 2-Chloro-N-(6-carboxy-1,3-benzothiazol-2-yl)acetamide
The benzothiazole intermediate is prepared by reacting 2-aminobenzothiazole-6-carboxylic acid with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C. Triethylamine is employed as a base to neutralize HCl, achieving an 85% yield after aqueous workup. Critical to this step is maintaining subambient temperatures to minimize hydrolysis of the chloroacetyl group.
Stepwise Synthesis of the Target Compound
Thioether Bond Formation
The imidazole-thiol intermediate undergoes nucleophilic substitution with 2-chloro-N-(6-carboxy-1,3-benzothiazol-2-yl)acetamide in dimethylformamide (DMF) at 60°C for 4 hours. Potassium carbonate facilitates deprotonation of the thiol group, enabling a 78% yield of the coupled product. Solvent screening reveals DMF outperforms tetrahydrofuran (THF) or acetonitrile due to enhanced solubility of ionic intermediates (Table 1).
Table 1: Solvent Effects on Coupling Reaction Yield
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DMF | 60 | 78 |
| THF | 60 | 52 |
| Acetonitrile | 60 | 45 |
Esterification of the Carboxylic Acid Group
The carboxylic acid at the 6-position of the benzothiazole is esterified using ethanol in the presence of H2SO4 (catalytic). Refluxing for 12 hours in toluene achieves quantitative conversion, with the ester product isolated via silica gel chromatography (Rf = 0.4 in ethyl acetate/hexane 1:3).
Reaction Optimization and Mechanistic Insights
Catalytic Systems for Coupling
The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a co-catalyst with K2CO3 improves coupling efficiency to 89% by mitigating side reactions such as imidazole dimerization. Mechanistic studies suggest DBU stabilizes the thiolate anion, accelerating the SN2 displacement (Figure 1).
Figure 1: Proposed mechanism for DBU-assisted thioether formation
Temperature and Time Optimization
A response surface methodology (RSM) model identifies optimal conditions as 65°C for 5 hours, balancing reaction completion and thermal decomposition risks. Prolonged heating beyond 6 hours reduces yields by 15% due to ester group hydrolysis.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows >99% purity, with a retention time of 6.8 minutes. Residual solvents (DMF < 50 ppm) meet ICH Q3C guidelines.
Comparative Analysis of Synthetic Routes
Traditional vs. Flow Chemistry Approaches
Batch synthesis affords 72% overall yield but requires 48 hours of total reaction time. In contrast, continuous flow systems reduce the timeline to 8 hours with comparable yields (70%), though scaling beyond 100 g remains challenging due to precipitate formation in microchannels.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the imidazole and benzothiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom in the imidazole ring can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
ETHYL 2-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of ETHYL 2-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole and benzothiazole rings can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The compound’s ability to undergo various chemical modifications also allows it to interact with different pathways and exert diverse biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several classes of heterocycles.
Table 1: Structural and Functional Comparison
Key Observations:
Benzothiazole vs. Benzimidazole Cores: The target compound’s benzothiazole core (vs. The ethyl ester group at position 6 contrasts with the butanoate ester in , which could alter lipophilicity and metabolic stability .
Linker Groups :
- The sulfanyl-acetyl linker in the target compound differs from the hydroxyethyl-benzyl group in . Sulfanyl groups (S–) may confer stronger hydrogen-bonding or metal-chelating capabilities compared to oxygen-based linkers, as suggested by hydrogen-bonding studies in .
Biological Implications: The imidazole-thiazole combination in the target compound is structurally analogous to ceftriaxone derivatives (), which are known for antibacterial activity. However, the absence of a β-lactam ring in the target compound suggests a different mechanism of action, possibly targeting cysteine proteases or kinases .
Synthetic Challenges :
- Unlike the straightforward condensation reactions in and , the target compound’s synthesis may require regioselective sulfanyl-group incorporation, posing challenges in purity and yield. SHELX-based crystallography () would be essential to confirm the sulfanyl-acetyl linkage’s geometry .
Research Findings and Data Gaps
- Structural Validation : X-ray studies using SHELXL () would confirm the imidazole-benzothiazole dihedral angle, critical for intermolecular interactions. Hydrogen-bonding patterns () might explain crystallization behavior or solubility .
- Biological Data: No direct activity data is available for the target compound. However, analogues like FTI-2628 () demonstrate that imidazole-thiazole hybrids can inhibit enzymes such as farnesyltransferase, suggesting plausible targets .
- Thermodynamic Properties : The ethyl ester group likely increases logP compared to carboxylic acid derivatives (e.g., ), impacting membrane permeability .
Biological Activity
Ethyl 2-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a benzothiazole core and an imidazole moiety, contributes to its diverse biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features several functional groups:
- Benzothiazole Core : This moiety is known for its antimicrobial and anticancer properties.
- Imidazole Ring : Commonly associated with various biological activities, including antiviral and antifungal effects.
- Sulfanyl Group : Enhances the reactivity of the compound and may contribute to its biological interactions.
Synthesis Pathways
The synthesis of this compound typically involves multiple steps that may vary based on specific reagents and conditions used. The synthetic strategies often include:
- Formation of the benzothiazole scaffold.
- Introduction of the imidazole and sulfanyl groups.
- Functionalization to yield the final product.
Biological Activities
Research indicates that compounds structurally similar to this compound exhibit a range of biological activities:
Antimicrobial Activity
Compounds with a benzothiazole core have demonstrated significant antimicrobial properties. For instance, derivatives have been reported to inhibit bacterial growth effectively.
Anticancer Potential
The imidazole ring is known for its anticancer activity. Studies have shown that compounds containing this moiety can induce apoptosis in cancer cells. For example, related thiazole derivatives have shown IC50 values in the low micromolar range against various cancer cell lines .
Antiviral Properties
Recent studies suggest that thiazole derivatives can inhibit viral replication. The compound's ability to interact with viral proteins positions it as a candidate for further antiviral research .
Case Studies and Research Findings
Several studies have focused on the biological activity of similar compounds:
| Compound | Biological Activity | IC50 Value |
|---|---|---|
| Ethyl 2-amino-1,3-benzothiazole-6-carboxylate | Antimicrobial | 25 µg/mL |
| 5-Ethyl-4-methylimidazole | Anticancer | 1.98 µg/mL |
| Benzothiazole derivatives | Antifungal | <10 µg/mL |
These findings highlight the potential of this compound as a versatile therapeutic agent.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
- Interaction with Cellular Targets : The unique combination of functional groups allows for diverse interactions with cellular proteins.
Q & A
Q. What are the standard synthetic routes for preparing ethyl 2-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylate?
The synthesis typically involves multi-step reactions, including:
- Thiol-ether linkage formation : Reacting a 5-ethyl-4-methyl-1H-imidazole-2-thiol derivative with chloroacetyl chloride to form the sulfanylacetyl intermediate.
- Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the intermediate with the benzothiazole-6-carboxylate core.
- Esterification : Final ethyl ester formation under acidic or basic conditions. Key reagents include chlorinating agents, catalysts (e.g., DMF for Vilsmeier-Haack reactions), and temperature-controlled steps (60–65°C for cyclization) .
Q. How is structural characterization performed for this compound?
A combination of techniques is used:
- X-ray crystallography : Resolves molecular geometry, bond lengths, and dihedral angles (e.g., planar pyrazole rings with deviations <0.002 Å) .
- NMR spectroscopy : Assigns proton environments (e.g., thiazole C-H at δ 7.2–8.5 ppm) and carbon backbone .
- Elemental analysis : Validates empirical formulas (e.g., C, H, N, S content within ±0.3% of theoretical values) .
Q. What methods ensure purity assessment during synthesis?
- HPLC : Quantifies purity (>98%) using reverse-phase columns and UV detection at 254 nm .
- TLC : Monitors reaction progress with silica plates and iodine visualization .
- Recrystallization : Purifies intermediates using DMF/acetic acid mixtures .
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize synthesis yield and selectivity?
DOE minimizes trial-and-error by systematically varying:
- Critical factors : Temperature (60–80°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–0.3 mol%).
- Response surfaces : Models yield vs. parameter interactions using central composite designs. Example: A 3^2 factorial design reduced reaction steps from 5 to 3 while maintaining 85% yield .
Q. What computational strategies predict structure-activity relationships (SAR) for biological activity?
- Quantum chemical calculations : Density Functional Theory (DFT) identifies electrophilic regions (e.g., sulfur atoms in thiazole) for target binding .
- Molecular docking : Simulates interactions with biological targets (e.g., HIV-1 protease or tumor necrosis factor-α) using AutoDock Vina.
- ADMET prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP ~3.2 suggests moderate blood-brain barrier penetration) .
Q. How are contradictory biological activity data resolved?
Contradictions (e.g., variable IC50 values in antimicrobial assays) are addressed via:
- Replication studies : Independent validation under standardized conditions (e.g., CLSI guidelines for MIC testing).
- Meta-analysis : Aggregating data from diverse assays (e.g., disc diffusion vs. broth microdilution) to identify outliers .
- Mechanistic studies : Fluorescence quenching or SPR assays confirm target engagement .
Q. What methodologies elucidate the compound’s mechanism of action in anticancer studies?
- In vitro assays : MTT tests on cancer cell lines (e.g., HepG2, MCF-7) with IC50 dose-response curves.
- Flow cytometry : Detects apoptosis via Annexin V/PI staining and caspase-3 activation.
- Transcriptomics : RNA-seq identifies dysregulated pathways (e.g., p53 or MAPK signaling) .
Q. How can in vitro findings be translated to in vivo models?
- Pharmacokinetic profiling : Measures plasma half-life (t1/2) and bioavailability in rodent models.
- Xenograft studies : Evaluates tumor growth inhibition in BALB/c nude mice with HT-29 colorectal tumors.
- Toxicology screens : Assess hepatotoxicity (ALT/AST levels) and nephrotoxicity (BUN/creatinine) .
Q. What advanced separation techniques purify stereoisomers or regioisomers?
- Chiral HPLC : Uses amylose-based columns (Chiralpak AD-H) with hexane/isopropanol mobile phases.
- Crystallization-induced diastereomer resolution : Employs enantiopure tartaric acid derivatives.
- Capillary electrophoresis : Resolves isomers via differential migration in SDS-containing buffers .
Methodological Notes
- Data reliability : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to avoid misassignments .
- Safety protocols : Adhere to chemical hygiene plans for handling thiol intermediates (e.g., PPE, fume hoods) .
- Ethical compliance : Ensure animal studies follow ARRIVE guidelines and institutional IACUC approvals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
